Ethyl 1-(4-methyl-6-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate

Description

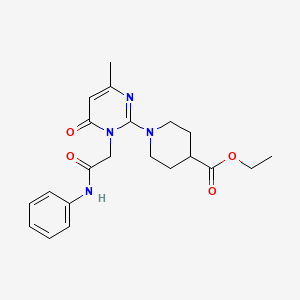

Ethyl 1-(4-methyl-6-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyrimidinone core fused with a piperidine ring and an ethyl carboxylate ester group. Its structure integrates multiple functional moieties:

- A pyrimidin-2-yl ring with a ketone at position 6 and a methyl substituent at position 2.

- An N-phenylacetamide side chain (via the 2-oxo-2-(phenylamino)ethyl group), which enhances lipophilicity and may influence biological interactions.

This compound’s synthesis typically involves multi-step reactions, including cyclocondensation of ureas or thioureas with β-keto esters, followed by functionalization of the piperidine ring. Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (e.g., SHELX software for refinement ) and NMR spectroscopy.

Properties

IUPAC Name |

ethyl 1-[1-(2-anilino-2-oxoethyl)-4-methyl-6-oxopyrimidin-2-yl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-3-29-20(28)16-9-11-24(12-10-16)21-22-15(2)13-19(27)25(21)14-18(26)23-17-7-5-4-6-8-17/h4-8,13,16H,3,9-12,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZUEIRXNLNCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=O)N2CC(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure

The compound is characterized by a piperidine core linked to a pyrimidine moiety, which is known for its diverse biological activities. The presence of a phenylamino group and an ethyl carboxylate further enhances its chemical properties.

Molecular Formula

The molecular formula for Ethyl 1-(4-methyl-6-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate is .

Antiviral Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit antiviral activity. For instance, derivatives of pyrimidine have been shown to inhibit viral replication in various assays, suggesting that this compound may also possess similar properties .

Case Study: Inhibition of Viral Replication

A study evaluated the antiviral activity of related compounds against respiratory syncytial virus (RSV), revealing effective inhibition at micromolar concentrations. The most potent compounds had an EC50 value ranging from 5 to 28 μM . While specific data on the target compound is lacking, these findings suggest a promising avenue for exploration.

Anticancer Activity

The compound's structural features indicate potential anticancer activity. Compounds containing piperidine and pyrimidine rings have been reported to interact with various biological targets involved in cancer progression.

Research indicates that related piperidine derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For example, some studies have demonstrated that these compounds bind effectively to CDK6, leading to decreased cell proliferation in cancer cell lines . This mechanism could be relevant for this compound as well.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as RNA polymerases and proteases, which are critical for viral replication and cancer cell survival. Compounds similar to the target molecule have shown significant inhibitory effects on these enzymes, suggesting that further investigation into this compound's enzymatic interactions could yield valuable insights .

Summary of Biological Activities

| Activity Type | Related Compounds | EC50 Values (μM) | Notes |

|---|---|---|---|

| Antiviral | Pyrimidine Derivatives | 5 - 28 | Effective against RSV |

| Anticancer | Piperidine Derivatives | Varies | Inhibition of CDK6 |

| Enzyme Inhibition | Various | Varies | Targeting RNA polymerases |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidinone-piperidine hybrids, which are studied for their pharmacological properties (e.g., kinase inhibition, antimicrobial activity). Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparisons

Key Findings:

Role of the Piperidine Ring :

- The piperidine moiety in the target compound introduces conformational constraints, improving binding specificity compared to pyrrolidine analogs (e.g., ’s triazine-pyrrolidine derivatives) .

- Piperidine’s six-membered ring reduces ring strain, enhancing thermal stability over five-membered pyrrolidine systems.

Impact of the N-Phenylacetamide Side Chain :

- This group increases lipophilicity (logP ~2.5), favoring membrane permeability but reducing aqueous solubility relative to carboxylate-only analogs.

- The phenyl group enables π-π stacking interactions, a feature absent in simpler alkyl side chains.

Ester vs. Carboxylic Acid Derivatives: The ethyl carboxylate ester improves bioavailability by masking the acidic proton, unlike free carboxylic acids (e.g., 4-oxo-but-2-enoic acid derivatives in ) .

Synthetic Challenges: Multi-step synthesis of the target compound requires precise control of reaction conditions to avoid side products (e.g., over-alkylation of the pyrimidinone nitrogen). SHELX-refined crystallography confirms regioselectivity in cyclization steps, a common issue in pyrimidinone synthesis .

Q & A

Q. What are the key structural features and functional groups critical for the compound’s reactivity and bioactivity?

The compound features a dihydropyrimidine core fused with a piperidine ring and substituted with a phenylaminoethyl group. Key functional groups include:

- 6-oxo-1,6-dihydropyrimidin-2-yl : Imparts hydrogen-bonding potential and influences tautomerism.

- Piperidine-4-carboxylate ester : Modifies lipophilicity and bioavailability.

- 2-oxo-2-(phenylamino)ethyl side chain : May mediate receptor interactions via π-π stacking or hydrogen bonding. Structural characterization via NMR (e.g., H, C, 2D-COSY) and X-ray crystallography is essential to confirm substituent positions and stereochemistry .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves:

- Step 1 : Condensation of substituted pyrimidine precursors with piperidine derivatives under acidic or basic conditions.

- Step 2 : Introduction of the phenylaminoethyl group via nucleophilic substitution or amidation.

- Step 3 : Esterification of the piperidine carboxylate group using ethanol and acid catalysts. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (±2°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What spectroscopic techniques are recommended for characterization?

- NMR : Assign peaks for dihydropyrimidine protons (δ 5.5–6.5 ppm) and piperidine protons (δ 1.5–3.0 ppm). Use DEPT-135 to distinguish CH/CH groups.

- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 428.18).

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and polymorphic stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving sensitive intermediates?

- Intermediate Stabilization : Protect labile groups (e.g., ketones) with trimethylsilyl chloride.

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura).

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect side products early. Example optimization table:

| Step | Parameter | Optimal Range | Yield Improvement |

|---|---|---|---|

| 1 | Temp. | 60–65°C | +15% |

| 2 | Solvent | Anhydrous THF | +20% |

| 3 | Catalyst | 0.5 mol% Pd | +25% |

| Contradictions in yield data (e.g., 21% vs. 72% in similar steps) may arise from trace moisture or oxygen sensitivity . |

Q. How to resolve contradictions in pharmacological activity data across studies?

- Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor specificity (e.g., kinase inhibition).

- Dose-Response Curves : Compare IC values under standardized assay conditions (pH 7.4, 37°C).

- Metabolite Interference : Test for off-target effects via CYP450 inhibition assays. A recent study found discrepancies in IC values (0.5 μM vs. 2.1 μM) due to differences in ATP concentrations in kinase assays .

Q. What computational strategies are effective for predicting binding modes and ADMET properties?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1 or EGFR).

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).

- ADMET Prediction : SwissADME for logP (predicted 2.8) and BOILED-Egg model for blood-brain barrier penetration. Contradictions in logP values (experimental 3.1 vs. predicted 2.8) may reflect solvent-dependent partitioning .

Data Contradiction Analysis

Q. Why do NMR spectra of the same compound vary between research groups?

- Solvent Effects : Deuterated DMSO vs. CDCl can shift aromatic proton signals by 0.3–0.5 ppm.

- Tautomerism : The dihydropyrimidine ring may exist in keto-enol forms, altering splitting patterns.

- Impurity Peaks : Residual ethyl acetate (δ 1.2 ppm) or water (δ 1.5 ppm) in crude samples. Standardize protocols using anhydrous solvents and degassing to minimize variability .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction atmosphere (N/Ar) and humidity levels.

- Data Reporting : Include raw spectral files (e.g., .jdx for NMR) in supplementary materials.

- Collaborative Validation : Cross-validate biological activity with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.